molecular formula C16H13N B8790499 3-Benzylisoquinoline CAS No. 90210-56-3

3-Benzylisoquinoline

Cat. No.: B8790499
CAS No.: 90210-56-3
M. Wt: 219.28 g/mol
InChI Key: NWWAXNAOOUDEBG-UHFFFAOYSA-N
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Description

Significance of Benzylisoquinoline Alkaloids in Natural Product Chemistry

The significance of BIAs in natural product chemistry is underscored by their extensive use as pharmaceuticals. nih.gov Notable examples include morphine and codeine, which are potent analgesics; sanguinarine (B192314) and berberine (B55584), known for their antimicrobial properties; and noscapine (B1679977) and papaverine, which have antitussive and vasodilative effects, respectively. maxapress.comresearchgate.net The diverse biological activities of BIAs have made them a focal point for drug discovery and development. researchgate.netrsc.org Many of these compounds have been reported to possess therapeutic properties and are considered novel medicines. nih.gov For instance, tetrandrine (B1684364), a bis-benzylisoquinoline alkaloid, has demonstrated antihypertensive action. nih.govamegroups.cn

The structural diversity of BIAs is another reason for their importance in natural product chemistry. nih.gov This diversity arises from various modifications to the basic benzylisoquinoline scaffold, including methylation, hydroxylation, and the formation of new ring systems. oup.com This chemical complexity presents both a challenge and an opportunity for synthetic chemists and has spurred the development of novel synthetic methodologies.

Scope of Research on 3-Benzylisoquinoline and Related Structural Scaffolds

Research on the this compound scaffold, a specific isomer within the BIA class, and its related structures is an active area of investigation. While the 1-benzylisoquinoline (B1618099) scaffold is more common in nature, the this compound core also serves as a template for the design and synthesis of novel bioactive molecules. cjnmcpu.com Studies have focused on synthesizing derivatives of the benzylisoquinoline skeleton to explore their potential as multifunctional agents for conditions like Alzheimer's disease. nih.gov These synthetic efforts often involve methods like the Bischler-Napieralski cyclization to create the core isoquinoline (B145761) ring system. cjnmcpu.com

The research also extends to understanding the structure-activity relationships of these compounds. eurekaselect.com By modifying the substitution patterns on the aromatic rings and the isoquinoline nitrogen, researchers aim to develop potent and selective ligands for various biological targets, including dopamine (B1211576) and serotonin (B10506) receptors. eurekaselect.com Furthermore, the development of biocatalytic methods for the synthesis of BIAs is a growing field, offering a greener and more efficient alternative to traditional chemical synthesis. bohrium.com

Challenges and Opportunities in Benzylisoquinoline Research

A primary challenge in BIA research is the low abundance of many of these compounds in their natural plant sources. nih.govfrontiersin.org The extraction and isolation of BIAs from plants can be costly and inefficient, and the slow growth of these plants further limits the supply. nih.govresearchgate.net Additionally, the complex structures of many BIAs make their total chemical synthesis a significant hurdle. nih.govfrontiersin.org

Despite these challenges, there are numerous opportunities in the field. Advances in synthetic biology and metabolic engineering have opened up new avenues for the production of BIAs in microbial hosts like E. coli and yeast. nih.govnih.gov This approach offers the potential for a more sustainable and scalable supply of these valuable compounds. Furthermore, the elucidation of BIA biosynthetic pathways provides a deeper understanding of how plants create this diverse array of molecules, which can inform both metabolic engineering strategies and the development of novel biocatalysts. frontiersin.orgmdpi.com The continued exploration of the vast chemical space occupied by BIAs holds the promise of discovering new therapeutic agents with novel mechanisms of action. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90210-56-3

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-benzylisoquinoline

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,11-12H,10H2

InChI Key

NWWAXNAOOUDEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=N2

Origin of Product

United States

Synthetic Methodologies for 3 Benzylisoquinoline and Its Derivatives

Classical Approaches in Isoquinoline (B145761) Synthesis

Classical methods for isoquinoline synthesis, while foundational, often require adaptation to yield the less common 3-substituted pattern. These reactions are typically named after their discoverers and have been cornerstones of heterocyclic chemistry for over a century. rsc.org

Bischler-Napieralski Cyclization and its Applications

The Bischler-Napieralski reaction is a hallmark of isoquinoline synthesis, traditionally involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. This intermediate is then typically dehydrogenated to the corresponding isoquinoline. While this reaction classically yields 1-substituted isoquinolines, specific modifications allow for the synthesis of 3-arylisoquinoline derivatives. rsc.orgcapes.gov.br

A key adaptation involves the use of C-2'-functionalized N-(1,2-diarylethyl)amides as precursors. nih.gov When these amides undergo cyclization under Bischler-Napieralski conditions (e.g., using phosphorus pentachloride or phosphorus oxychloride), they can regioselectively yield 3-arylisoquinoline structures. nih.gov For instance, the cyclization of specifically substituted N-(1,2-diarylethyl)amides can lead to the formation of the desired 3-benzylisoquinoline framework, which is a crucial step in the synthesis of certain protoberberine and benzo[c]phenanthridine (B1199836) alkaloids. nih.gov

Pictet-Spengler Reaction for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline (THIQ) skeleton. mdpi.com The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure. wikipedia.orgucl.ac.uk This method is fundamental in the biosynthesis of benzylisoquinoline alkaloids, where the enzyme norcoclaurine synthase (NCS) catalyzes the stereoselective condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine, the precursor to a vast array of alkaloids, including morphine. ucl.ac.ukmdpi.comnih.gov

In laboratory synthesis, reacting a phenylethylamine with a phenylacetaldehyde (B1677652) derivative under acidic conditions yields a 1-benzyl-tetrahydroisoquinoline intermediate. wikipedia.orgmdpi.com While this directly furnishes a benzyl (B1604629) group, it is located at the C-1 position. The resulting THIQ is a stable intermediate that must be dehydrogenated (oxidized) to form the aromatic isoquinoline ring. To obtain a this compound via this conceptual pathway, the strategy would require starting materials that position the benzyl-equivalent group differently or involve subsequent rearrangement or functionalization steps, making it an indirect approach for the target compound. The primary utility of the Pictet-Spengler reaction lies in its efficient formation of the core tetrahydroisoquinoline ring system, which serves as a versatile precursor. mdpi.comgoogle.com

Reissert Reaction for 1-Substituted Isoquinolines

The Reissert reaction provides a reliable route to 1-substituted isoquinolines and is particularly noted for its application in the synthesis of 1-benzylisoquinoline (B1618099) alkaloids. rsc.orgorgsyn.org The process begins with the formation of a Reissert compound, typically a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline, by treating isoquinoline with benzoyl chloride and potassium cyanide. orgsyn.orgorgsyn.orgwikipedia.org

The key step involves the deprotonation of the Reissert compound at the C-1 position to form an anion. This anion is a potent nucleophile that can be alkylated with various electrophiles, such as benzyl halides. Subsequent hydrolysis of the N-benzoyl group and elimination of the cyanide ion yields the 1-benzylisoquinoline. orgsyn.org While this method is highly effective and widely used, it is inherently designed to introduce substituents at the C-1 position, thus producing a structural isomer of the this compound target. orgsyn.orgresearchgate.net

Classical Method Primary Product Type Key Reagents Relevance to this compound
Bischler-Napieralski1-Substituted 3,4-Dihydroisoquinolinesβ-Arylethylamide, POCl₃ or PCl₅Adaptable with specific precursors (e.g., N-(1,2-diarylethyl)amides) to form 3-arylisoquinolines. nih.gov
Pictet-Spengler1-Substituted Tetrahydroisoquinolinesβ-Arylethylamine, Aldehyde/Ketone, AcidForms tetrahydroisoquinoline intermediates; indirect for 3-substitution. mdpi.commdpi.com
Reissert Reaction1-Substituted IsoquinolinesIsoquinoline, Acyl Halide, KCNSynthesizes 1-benzylisoquinolines, a related structural isomer. rsc.orgorgsyn.org

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry offers more direct and efficient pathways to 3-benzylisoquinolines, often characterized by high regioselectivity, milder reaction conditions, and improved atom economy.

Regioselective Metalation Techniques for Functionalized Isoquinolines

Direct C-H activation and metalation have emerged as powerful tools for the regioselective functionalization of heterocyclic compounds. researchgate.net For the synthesis of 3-substituted isoquinolines, a directed metalation approach can be employed. This involves the deprotonation of a specific carbon atom on the isoquinoline ring using a strong base, often in the presence of a metal salt to form a more stable organometallic intermediate. rsc.orgresearchgate.net

One such strategy involves the direct ring metalation of alkoxy-substituted isoquinolines. By using a bulky lithium amide base like lithium tetramethylpiperidide (LiTMP) in the presence of zinc chloride, it is possible to achieve regioselective deprotonation at the C-3 position. rsc.orgresearchgate.net The resulting organozinc intermediate can then undergo a palladium-catalyzed Negishi cross-coupling reaction with a benzyl halide (e.g., benzyl bromide) to introduce the benzyl group directly at the C-3 position. rsc.orgrsc.org This method offers a divergent route to various benzylisoquinoline-type alkaloids by allowing for precise control over the substitution pattern. rsc.org

Domino and Multicomponent Reactions for this compound Synthesis

Domino and multicomponent reactions represent a highly efficient and sustainable approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. nih.gov A notable example is the synthesis of 3-benzylisoquinolines from 2-propargylbenzaldehydes. rsc.org

In this strategy, a 2-propargylbenzaldehyde is reacted with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), in a microwave-promoted domino reaction. rsc.org The reaction proceeds through an initial imination of the aldehyde with ammonia, followed by an intramolecular cycloisomerization onto the alkyne moiety. This sequence rapidly and efficiently constructs the this compound core. rsc.orgresearchgate.net This method provides a small library of this compound derivatives in good yields under mild conditions, showcasing the power of domino reactions to streamline synthetic efforts. rsc.org

Modern Method Key Precursors Core Transformation Key Advantages
Regioselective MetalationAlkoxy-isoquinoline, Benzyl HalideDirected C-3 metalation followed by Negishi cross-coupling. rsc.orgHigh regioselectivity, direct functionalization of the C-3 position.
Domino Reaction2-Propargylbenzaldehyde, Ammonium AcetateDomino imination/cycloisomerization. rsc.orgHigh efficiency, mild conditions, operational simplicity.

Asymmetric Synthesis of Chiral Benzylisoquinoline Scaffolds

The development of asymmetric methods to produce enantiomerically pure benzylisoquinoline alkaloids is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Various strategies have been employed to achieve stereocontrol in the synthesis of these chiral scaffolds.

One notable approach involves the use of chiral auxiliaries. For instance, Ellman's chiral tert-butylsulfinamide has been successfully utilized in the stereoselective synthesis of 1-benzyltetrahydroisoquinoline alkaloids. researchgate.net This method relies on the addition of a benzyl Grignard reagent to a chiral N-sulfinyl imine, followed by a haloamide cyclization to construct the tetrahydroisoquinoline core. researchgate.net This strategy has proven effective for the synthesis of natural products such as (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. researchgate.net

Another powerful technique is the asymmetric Pictet-Spengler reaction. This reaction has been effectively catalyzed by chiral Brønsted acids, such as chiral binaphthyl phosphate (B84403) organocatalysts, to synthesize N-(o-nitrophenylsulfenyl)-1-benzyl-1,2,3,4-tetrahydroisoquinolines from arylacetaldehydes with high yields and enantiomeric excesses. mdpi.com The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic frameworks. researchgate.netmdpi.commdpi.com

Furthermore, transition-metal catalysis has emerged as a robust tool for asymmetric synthesis. Chiral diphosphine ligands in combination with rhodium have been used for the asymmetric hydrogenation of prochiral precursors, yielding chiral 3-amino dihydrocoumarins which can serve as intermediates for spirobenzylisoquinoline alkaloids. researchgate.net Similarly, iridium catalysts have been employed for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts to afford chiral piperidine (B6355638) derivatives, which are valuable building blocks. researchgate.net The design of chiral cyclopentadienyl (B1206354) (Cpx) ligands has also significantly advanced the field of asymmetric catalysis, enabling access to privileged scaffolds like dihydroisoquinolinones with high stereocontrol. snnu.edu.cn

The following table summarizes selected asymmetric synthetic methods for chiral benzylisoquinoline scaffolds:

MethodCatalyst/AuxiliaryKey ReactionProduct TypeRef
Chiral Auxiliarytert-ButylsulfinamideGrignard addition to N-sulfinyl imine & haloamide cyclization1-Benzyltetrahydroisoquinolines researchgate.net
OrganocatalysisChiral Binaphthyl PhosphateAsymmetric Pictet-Spengler Reaction1-Benzyl-1,2,3,4-tetrahydroisoquinolines mdpi.com
Transition-Metal CatalysisRhodium/Diphosphine LigandAsymmetric HydrogenationChiral 3-Amino Dihydrocoumarins researchgate.net
Transition-Metal CatalysisIridium/SegPhosAsymmetric HydrogenationChiral Piperidine Derivatives researchgate.net
Transition-Metal CatalysisChiral Cyclopentadienyl-Metal ComplexC-H Bond FunctionalizationDihydroisoquinolinones snnu.edu.cn

This compound as a Key Synthetic Building Block

The this compound core is not only a target for synthesis but also a versatile starting material for the construction of more elaborate molecules. Its strategic functionalization allows for the assembly of complex polycyclic systems and the formation of dimeric and oligomeric structures. A domino imination/cycloisomerization of 2-propargylbenzaldehydes in the presence of ammonium acetate provides an efficient route to 3-benzylisoquinolines, highlighting their accessibility as building blocks. rsc.org

Utility in the Construction of Complex Polycyclic Systems

The benzylisoquinoline framework is a precursor to a wide array of polycyclic alkaloid skeletons through intramolecular cyclization reactions. nih.gov These reactions often involve oxidative coupling and can lead to the formation of diverse structural classes such as aporphines, protoberberines, and morphinans. wikipedia.orgoup.comthieme-connect.com

For example, the biosynthesis of many complex alkaloids proceeds through the oxidative phenol (B47542) coupling of a benzylisoquinoline precursor. acs.org This biomimetic strategy has been adopted in chemical synthesis. The berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidoreductase, catalyzes the formation of an intramolecular C-C bond in benzylisoquinolines to yield protoberberine alkaloids. oup.com This transformation, which has no direct equivalent in traditional organic chemistry, underscores the unique reactivity of the benzylisoquinoline scaffold. oup.com

Synthetic strategies often mimic these biosynthetic pathways. The Pictet-Spengler reaction is a fundamental tool for constructing the initial tetrahydroisoquinoline core, which can then be further elaborated into complex polycyclic structures. researchgate.netmdpi.com The combination of the Pictet-Spengler reaction with other transformations, such as the Ugi multicomponent reaction, has enabled the rapid assembly of highly complex polycyclic architectures. researchgate.net

Precursor in the Synthesis of Dimeric and Oligomeric Benzylisoquinoline Structures

The benzylisoquinoline unit can undergo dimerization or oligomerization to form larger, more complex molecules with significant biological activities. thieme-connect.com These processes are often driven by the inherent reactivity of the benzylisoquinoline nucleus, particularly the nucleophilicity of the enamine functionality present in some derivatives. rsc.org

Bisbenzylisoquinoline alkaloids, which consist of two linked benzylisoquinoline units, are a prominent class of natural products. rsc.org The linkage between the two monomeric units can occur at various positions, leading to a wide diversity of structures. Tubocurarine is a classic example of a bisbenzylisoquinoline alkaloid. wikipedia.org

The synthesis of these dimeric structures often relies on the coupling of two pre-formed benzylisoquinoline monomers. This can be achieved through various chemical methods that aim to replicate the biosynthetic pathways. From an evolutionary perspective, oligomerization is an efficient strategy for generating complex natural product architectures from simpler building blocks. rsc.org

Biosynthetic Pathways and Engineered Production of Benzylisoquinoline Alkaloids

Elucidation of Benzylisoquinoline Alkaloid Biosynthetic Pathways

The biosynthesis of the more than 2,500 identified BIAs originates from the amino acid L-tyrosine. frontiersin.orgmdpi.com Through a series of enzymatic reactions, L-tyrosine is converted into the central precursor (S)-norcoclaurine, which then undergoes further modifications to generate the vast array of BIA structures. oup.comoup.commdpi.com The elucidation of these complex pathways has been a central focus of research for over a century, employing techniques ranging from early chemical deduction and isotopic labeling to modern multi-omics approaches. oup.comfrontiersin.org

Precursor Derivation and Initial Condensation Reactions

The journey from L-tyrosine to the core benzylisoquinoline structure involves several key enzymatic steps. L-tyrosine serves as the precursor for both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), the two molecules that condense to form the foundational BIA scaffold. oup.commdpi.comgenome.jp

Dopamine can be synthesized from L-tyrosine via two routes. One pathway involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by polyphenol oxidases, followed by decarboxylation by L-tyrosine/L-DOPA decarboxylase (TYDC) to yield dopamine. frontiersin.org The second key precursor, 4-HPAA, is also derived from L-tyrosine. scielo.org.mx

The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme norcoclaurine synthase (NCS). frontiersin.orgpnas.orgnih.gov This reaction forms the 1-benzylisoquinoline (B1618099) core structure, yielding (S)-norcoclaurine. oup.comoup.com NCS is a unique enzyme belonging to the PR10/Bet v1 protein family and is stereoselective, producing only the (S)-configured product. oup.com

Enzymatic Transformations: Methylation, Hydroxylation, and Cyclization

Following the initial condensation, the (S)-norcoclaurine molecule undergoes a series of enzymatic modifications, including methylation, hydroxylation, and cyclization, which lead to the vast structural diversity observed in BIAs. maxapress.com These transformations are catalyzed by specific enzyme families, each playing a crucial role in the biosynthetic pathway.

Role of O-Methyltransferases (OMTs) in Benzylisoquinoline Metabolism

O-methyltransferases (OMTs) are pivotal in the functionalization and diversification of BIAs by catalyzing the methylation of hydroxyl groups. oup.comoup.com This modification can alter the chemical properties and biological activity of the alkaloids. oup.comoup.com In the BIA pathway, several OMTs have been identified, each with specific roles. For instance, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are involved in the conversion of (S)-norcoclaurine to the key branch-point intermediate (S)-reticuline. frontiersin.orgnih.gov Other OMTs, such as scoulerine (B1208951) 9-O-methyltransferase (SOMT), are involved in the biosynthesis of specific BIA classes like protoberberines. frontiersin.orgnih.gov The catalytic promiscuity of some OMTs contributes to the generation of a complex metabolic network and the production of novel compounds. oup.com

Function of N-Methyltransferases (NMTs) in Alkaloid Diversification

N-methyltransferases (NMTs) catalyze the methylation of the nitrogen atom within the isoquinoline (B145761) ring, a key step in the diversification of BIAs. mdpi.comiucr.org Coclaurine (B195748) N-methyltransferase (CNMT), for example, is essential for the biosynthesis of (S)-reticuline. frontiersin.orgnih.gov NMTs contribute significantly to the structural variety of BIAs, and several have been characterized from various plant species. mdpi.com These enzymes can sometimes exhibit broad substrate acceptance, methylating various classes of BIAs including 1-benzylisoquinolines and protoberberines. oup.com Structure-function studies of BIA NMTs are providing insights into the molecular basis of their substrate recognition and catalysis, which is crucial for engineering metabolic pathways to produce specific high-value alkaloids. iucr.orgscholaris.ca

Cytochrome P450 Enzymes in Oxidative Coupling

Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that play a crucial role in the oxidative reactions of BIA biosynthesis, including hydroxylations and the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through phenol (B47542) coupling. maxapress.comrsc.orgresearchgate.net These reactions are fundamental in creating the diverse skeletons of different BIA subgroups. oup.com For example, N-methylcoclaurine 3′-hydroxylase (NMCH), a CYP80B enzyme, catalyzes a key hydroxylation step in the formation of (S)-reticuline. maxapress.com Other CYP families, like CYP80 and CYP719, are involved in the intramolecular C-C phenol coupling that forms the core structures of aporphine (B1220529) and morphinan (B1239233) alkaloids, respectively. oup.com The formation of bisbenzylisoquinoline alkaloids is initiated by CYP80 enzymes catalyzing intermolecular C-O phenol coupling. oup.comrsc.org

Berberine (B55584) Bridge Enzyme (BBE) Catalysis in Specific BIA Classes

The berberine bridge enzyme (BBE) is a key FAD-dependent oxidase that catalyzes a unique and crucial step in the biosynthesis of protoberberine and related alkaloids. frontiersin.orgmaxapress.com BBE facilitates the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, creating the tetracyclic core structure of (S)-scoulerine. nih.govnih.govnih.gov This reaction is a pivotal branch point, directing the metabolic flow towards the synthesis of a wide range of protoberberine alkaloids. frontiersin.orgmdpi.com BBE-like enzymes are essential for generating intricate pharmacophores through complex rearrangements, including intramolecular cyclizations and the formation of new C-C, C-O, or C-N bonds. nih.govacs.org

Stereochemical Control in Benzylisoquinoline Biosynthesis

The stereochemistry of BIAs is of paramount importance, as it dictates their biological activity. The entire class of BIAs originates from the central precursor, (S)-norcoclaurine, which is formed through a stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmdpi.comnih.gov This crucial reaction is catalyzed by norcoclaurine synthase (NCS). nih.govmdpi.com

NCS is a unique enzyme belonging to the PR10/Bet v1 protein family and is responsible for establishing the fundamental stereochemistry of the BIA backbone. oup.comoup.com The enzyme exhibits strict stereoselectivity, exclusively forming the (S)-enantiomer of norcoclaurine. nih.govoup.com This stereospecificity is critical as all subsequent enzymatic reactions in the BIA pathways are tailored to this specific stereoisomer. mdpi.com While most characterized NCS orthologs produce (S)-norcoclaurine, some plants like the sacred lotus (B1177795) (Nelumbo nucifera) can produce both (R)- and (S)-conformers, suggesting the existence of NCS isoforms with different stereoselectivity. biorxiv.orgresearchgate.net

The reaction mechanism of NCS involves a bifunctional catalytic process. nih.gov Key amino acid residues within the active site, such as Lys122, Glu110, and Asp141, orchestrate the precise positioning of the substrates, dopamine and 4-HPAA, to facilitate the stereospecific ring closure. nih.govresearchgate.net Structural and kinetic studies support a "dopamine-first" mechanism, where dopamine binds deep within the active site before 4-HPAA enters at the entrance. acs.orgcore.ac.uknih.gov This ordered binding and the specific geometry of the active site ensure the formation of the (S)-configured product. nih.govresearchgate.net The subsequent enzymatic steps, including O-methylation, N-methylation, and hydroxylation, are all dependent on the initial (S)-configuration of norcoclaurine to produce the vast array of BIA structures. nih.govnih.gov

Metabolic Engineering and Synthetic Biology for Enhanced Benzylisoquinoline Production

The low abundance of many valuable BIAs in their native plant sources has driven the development of metabolic engineering and synthetic biology approaches to produce these compounds in microbial hosts. frontiersin.orgengconfintl.org These strategies offer the potential for a cost-effective and scalable supply of complex BIAs from inexpensive starting materials. frontiersin.org Reconstructing these complex plant biosynthetic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae provides several advantages, including rapid biomass accumulation and easier purification of target molecules. nih.govcaltech.edu

Heterologous Expression Systems for Benzylisoquinoline Alkaloid Biosynthesis

Both prokaryotic and eukaryotic microbial systems have been engineered for BIA production. engconfintl.org

Escherichia coli has been successfully used as a host to reconstruct BIA biosynthetic pathways. frontiersin.org For instance, engineered E. coli strains have been created to produce tetrahydroprotoberberines and corydamine (B1630839) through a modular biosynthesis strategy. frontiersin.orgnih.gov While E. coli can achieve high titers of some BIA precursors like reticuline, it often struggles with the functional expression of certain plant enzymes, particularly membrane-bound cytochrome P450s, which are crucial for the later, more complex steps in many BIA pathways. frontiersin.orgnih.govengconfintl.org This limitation can be due to the lack of appropriate endomembrane systems for correct protein folding and activity. nih.gov

Saccharomyces cerevisiae (baker's yeast) has emerged as a particularly attractive host for BIA production. nih.govengconfintl.org As a eukaryote, yeast possesses the necessary endomembrane system, including the endoplasmic reticulum, which facilitates the functional expression of complex plant enzymes like cytochrome P450s. nih.govgoogle.com Numerous studies have demonstrated the successful reconstruction of BIA pathways in yeast, leading to the production of compounds such as reticuline, thebaine, hydrocodone, and berberine. frontiersin.orgnih.govresearchgate.net For example, the entire biosynthetic pathway for thebaine, involving 21 enzymes, and hydrocodone, involving 23 enzymes, has been successfully reconstituted in yeast. frontiersin.org

A co-culture system combining the strengths of both E. coli and yeast has also been developed. In this approach, an engineered E. coli strain produces an early intermediate like (S)-reticuline, which is then converted to downstream products by a second engineered yeast strain expressing the necessary cytochrome P450 enzymes. nih.gov

Optimization of Biosynthetic Pathways in Microbial Hosts

Simply introducing the genes for a biosynthetic pathway into a microbial host is often insufficient for high-level production. Several optimization strategies are employed to increase flux through the pathway and enhance product titers. engconfintl.orgresearchgate.net

Key optimization strategies include:

Enzyme Variant Screening: Different plant species produce variants of the same enzyme that may have different activities or stabilities. Screening these variants can identify the most efficient enzymes for a particular pathway in a given host. nih.govresearchgate.net

Gene Copy Number Variation: Adjusting the number of copies of each gene in the pathway can help to balance enzyme expression levels, prevent the accumulation of toxic intermediates, and direct metabolic flux towards the desired product. frontiersin.orgresearchgate.net

Promoter Engineering: Using promoters of varying strengths to control the expression of pathway genes allows for fine-tuning of enzyme levels. google.com

Culture Condition Optimization: Modifying fermentation parameters such as temperature, pH, and media composition can significantly impact pathway performance and final product yield. frontiersin.orgresearchgate.net

Host Engineering: Modifying the host's native metabolism to increase the supply of precursors or reduce the catabolism of pathway intermediates can further boost production. engconfintl.org

These strategies have led to significant increases in BIA production. For example, a combination of enzyme screening, copy number variation, and culture optimization resulted in a more than 70-fold increase in the titer of (S)-canadine in an engineered yeast strain. researchgate.net

Application of Multiomics Approaches in Pathway Reconstruction

The discovery and reconstruction of BIA biosynthetic pathways have been greatly accelerated by the application of multiomics approaches. frontiersin.orgresearchgate.net These technologies provide a global view of the biological processes occurring within a cell, from the genetic blueprint to the final metabolic output.

Genomics and Transcriptomics: High-throughput sequencing of plant genomes and transcriptomes is a primary method for identifying candidate genes encoding the enzymes of a biosynthetic pathway. frontiersin.orgnih.gov By comparing the transcriptomes of high- and low-alkaloid-producing plant varieties or tissues, researchers can pinpoint genes whose expression correlates with BIA accumulation. researchgate.net

Proteomics: This approach analyzes the entire protein complement of a cell or tissue, allowing for the direct identification of the enzymes present and their relative abundance.

Metabolomics: By profiling the small-molecule metabolites in a plant, researchers can identify known and novel BIAs and track the flow of intermediates through the pathway. researchgate.net

Integrating data from these different "omics" fields provides a powerful tool for elucidating complex biosynthetic networks. frontiersin.orgresearchgate.net This integrated approach has been instrumental in discovering new BIA biosynthetic genes and understanding the regulatory mechanisms that control their expression. researchgate.netnih.gov For example, single-cell multiomics can reveal the specific cell types in which BIA biosynthesis occurs and identify the transcription factors that regulate the pathway genes. nih.gov

Protein Engineering of Benzylisoquinoline Biosynthetic Enzymes

In addition to pathway-level optimization, the individual enzymes within the BIA pathway can be engineered to improve their catalytic properties. Protein engineering aims to modify an enzyme's structure to enhance its activity, stability, or substrate specificity. lido-dtp.ac.ukmdpi.com

A primary target for protein engineering in BIA biosynthesis has been Norcoclaurine Synthase (NCS) . Although crucial for establishing stereochemistry, wild-type NCS can be catalytically inefficient. nih.gov Rational design, guided by structural data and computational modeling, has been used to identify mutations that could enhance its catalytic efficiency. nih.govlido-dtp.ac.uk For example, the L76A substitution in Thalictrum flavum NCS, located in the proposed aldehyde binding site, was shown to alter the enzyme's aldehyde substrate profile, demonstrating the potential for rational engineering. core.ac.uk

Cytochrome P450 monooxygenases (CYPs) are another major class of enzymes in BIA pathways that are often targets for engineering. nih.gov These enzymes are frequently challenging to express functionally in microbial hosts and can be a bottleneck in engineered pathways. nih.gov Engineering strategies for CYPs include:

Improving Catalytic Efficiency: Mutations can be introduced to enhance the rate of reaction or the enzyme's affinity for its substrate. mdpi.com

Altering Substrate Specificity: Engineering can be used to create novel enzyme activities, potentially leading to the synthesis of new-to-nature BIA derivatives. mdpi.com

These engineering efforts are crucial for overcoming bottlenecks in heterologous BIA production and for expanding the chemical diversity of accessible alkaloids.

Structural Diversity and Derivative Research of Benzylisoquinoline Scaffolds

Major Structural Classes Derived from the Benzylisoquinoline Core

The versatility of the benzylisoquinoline framework gives rise to over 2,500 known structures, which are categorized into several major classes based on their distinct skeletal arrangements. pnas.orgnih.gov These classifications are defined by specific carbon-carbon or carbon-oxygen bond formations that elaborate upon the initial core.

Aporphine (B1220529) Alkaloids

Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids after the benzylisoquinolines themselves. wikipedia.org Their defining structural feature is a tetracyclic ring system formed by an intramolecular C-C phenol (B47542) coupling reaction, typically between C-8 of the isoquinoline ring and C-2′ of the benzyl (B1604629) group, derived from a precursor like (S)-reticuline. oup.commdpi.com This cyclization is often catalyzed by cytochrome P450 enzymes. oup.comoup.com

Aporphines are widespread in nature, with at least 85 distinct compounds isolated from various plant families. wikipedia.org Notable examples include magnoflorine (B1675912), found in plants like Coptis japonica, and nuciferine, the major aporphine in the sacred lotus (B1177795) (Nelumbo nucifera). frontiersin.orgmdpi.com These compounds are of significant interest due to their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. mdpi.comjmb.or.kr

Table 1: Examples of Aporphine Alkaloids

AlkaloidNatural Source (Example)Key Structural FeatureReference(s)
Magnoflorine Coptis japonica, Stephania tetrandraQuaternary ammonium (B1175870) group pnas.orgfrontiersin.orgjmb.or.kr
Nuciferine Nelumbo nucifera (Sacred Lotus)Two methoxy (B1213986) groups on the aporphine core mdpi.com
Corydine (B190833) Corydalis speciesFour methoxy groups on the aporphine core pnas.orgwikipedia.org
Glaucine (B1671577) Horn Poppy (Glaucium flavum)Four methoxy groups, (S)-configuration wikipedia.orgmdpi.com
Isoboldine Beilschmiedia speciesHydroxyl and methoxy groups wikipedia.org

Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are dimeric structures composed of two benzyl-tetrahydroquinoline units linked together. wikipedia.org They constitute the largest group within the isoquinoline alkaloids, with over 225 known compounds. wikipedia.org The linkage between the two monomers typically involves one or more ether bridges, and occasionally direct C-C bonds. wikipedia.orgwho.int

These dimers are classified based on the connection points between the two units, which are referred to as "head" (the tetrahydroisoquinoline part) and "tail" (the benzyl part). The linkages can be head-to-head, tail-to-tail, or head-to-tail. wikipedia.org Prominent examples include tubocurarine, the well-known neuromuscular blocking agent from curare, and tetrandrine (B1684364), which features both head-to-head and tail-to-tail linkages. wikipedia.orguni-muenchen.de

Table 2: Examples of Bisbenzylisoquinoline Alkaloids

AlkaloidLinkage TypeNatural Source (Example)Reference(s)
Tubocurarine Head-to-tailChondrodendron tomentosum wikipedia.org
Tetrandrine Head-to-head & Tail-to-tailStephania tetrandra wikipedia.orguni-muenchen.de
Dauricine Tail-to-tailMenispermum dauricum wikipedia.orguni-muenchen.de
Oxyacanthine Head-to-head & Tail-to-tailBarberry (Berberis species) wikipedia.org
Cepharanthine Head-to-head & Tail-to-tailStephania intermedia jmb.or.kruni-muenchen.de

Protoberberine Alkaloids

Protoberberine alkaloids are characterized by a tetracyclic ring system that is formed from the (S)-reticuline precursor. A key enzymatic step, catalyzed by the berberine (B55584) bridge enzyme (BBE), forms an intramolecular C-C bond between the N-methyl group and the phenolic ring of the benzylisoquinoline unit. oup.comfrontiersin.orgnih.gov This reaction creates the "berberine bridge" and establishes the core structure of (S)-scoulerine, a central intermediate for all protoberberines. frontiersin.orgscielo.org.mx

This class includes well-known antimicrobial agents like berberine and palmatine (B190311). oup.comfrontiersin.org These compounds are often quaternary ammonium salts, which contributes to their biological activity. oup.com They are widely distributed in plants of the Berberidaceae and Ranunculaceae families. pnas.org

Table 3: Examples of Protoberberine Alkaloids

AlkaloidNatural Source (Example)Key Structural FeatureReference(s)
Berberine Coptis chinensis, Berberis vulgarisQuaternary isoquinolinium system oup.comfrontiersin.orgjmb.or.kr
Palmatine Coptis japonicaQuaternary isoquinolinium system frontiersin.org
(S)-Scoulerine Corydalis speciesKey biosynthetic intermediate pnas.orgnih.gov
Coptisine Coptis chinensisMethylenedioxy group on ring A pnas.orgfrontiersin.org
Jatrorrhizine Coptis chinensisHydroxyl and methoxy groups frontiersin.org

Phthalideisoquinoline and Spirobenzylisoquinoline Alkaloids

Phthalideisoquinoline and spirobenzylisoquinoline alkaloids are two distinct classes derived from the protoberberine scaffold. Phthalideisoquinolines, such as noscapine (B1679977), are characterized by a lactone (phthalide) ring fused to the isoquinoline core. mdpi.comsci-hub.se They can be divided into classical phthalideisoquinolines and secophthalideisoquinolines, where the isoquinoline ring system is cleaved. sci-hub.se

Spirobenzylisoquinoline alkaloids possess a unique spiro carbon center, where the isoquinoline and indane ring systems are joined. jmb.or.krcdnsciencepub.com These complex structures are formed through rearrangement of protoberberine or phthalideisoquinoline precursors. cdnsciencepub.comcdnsciencepub.com For instance, the phthalideisoquinoline alkaloid hydrastine (B1673436) can be converted into a spirobenzylisoquinoline in two steps. cdnsciencepub.com An example from this class is ochrobirine. cdnsciencepub.com

Table 4: Examples of Phthalideisoquinoline and Spirobenzylisoquinoline Alkaloids

AlkaloidClassNatural Source (Example)Reference(s)
Noscapine PhthalideisoquinolinePapaver somniferum (Opium Poppy) oup.commdpi.com
Hydrastine PhthalideisoquinolineHydrastis canadensis (Goldenseal) cdnsciencepub.comcdnsciencepub.com
Bicuculline PhthalideisoquinolineDicentra cucullaria cdnsciencepub.com
Ochrobirine SpirobenzylisoquinolineCorydalis species cdnsciencepub.com
Corydaine SpirobenzylisoquinolineCorydalis species cdnsciencepub.com

Design and Synthesis of Novel 3-Benzylisoquinoline Analogues

The synthesis of the isoquinoline core is crucial for producing both natural product derivatives and novel analogues for pharmacological testing. nih.gov Classic organic reactions like the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for constructing the isoquinoline ring system. researchgate.netnih.gov

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. nih.govorganic-chemistry.org This method has been successfully used to synthesize a series of 1-benzyl-3,4-dihydroisoquinolines. nih.govird.fr

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. nih.govucl.ac.uk This reaction is also a key step in the biosynthesis of benzylisoquinoline alkaloids, where norcoclaurine synthase (NCS) catalyzes the enantioselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netnih.gov The enzymatic version offers a powerful tool for asymmetric synthesis. tandfonline.com

Modern synthetic strategies also employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and intramolecular Heck reactions, to construct complex analogues like those of lamellarin D, a marine natural product with a benzylisoquinoline-derived core. nii.ac.jp These approaches allow for the modular assembly of novel structures, facilitating structure-activity relationship (SAR) studies and the development of compounds with improved therapeutic profiles. researchgate.net

Microbial Transformation for Novel Benzylisoquinoline Metabolites

The chemical complexity of many benzylisoquinoline alkaloids makes their total chemical synthesis challenging and costly, while extraction from plant sources often results in low yields. pnas.orgsingaporetech.edu.sgacs.org Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has emerged as a promising alternative for the production of these valuable compounds. singaporetech.edu.sgnih.gov

By introducing and optimizing biosynthetic pathways from plants into these microbial hosts, researchers can achieve the de novo production of key BIA intermediates like (S)-reticuline from simple precursors like dopamine or even glucose. pnas.orgnih.govnih.gov These engineered microbes serve as "cell factories" that can be further modified to produce specific downstream alkaloids. nih.gov For example, co-cultures of engineered E. coli (to produce reticuline) and S. cerevisiae (expressing specific tailoring enzymes) have successfully synthesized the aporphine alkaloid magnoflorine and the protoberberine alkaloid scoulerine (B1208951). pnas.orgnih.govnih.gov

Furthermore, microbial transformation can be used to generate novel metabolites not found in nature. researchgate.net When existing alkaloids are fed to cultures of filamentous fungi, the microorganisms' enzymatic machinery can perform reactions like N-oxidation, O-demethylation, and hydroxylation, creating new derivatives. researchgate.netmdpi.com For instance, the microbial transformation of boldine (B1667363) and berberine using various fungal strains has yielded several new metabolites, demonstrating the potential of this approach to expand the chemical diversity of the benzylisoquinoline scaffold. mdpi.com

Mechanistic Investigations of Biological Activities of 3 Benzylisoquinoline and Analogues

Research on Antimicrobial Mechanisms

Benzylisoquinoline alkaloids have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. tandfonline.com The mechanisms behind this activity are multifaceted, involving disruption of the bacterial cell structure and interference with essential life processes. tandfonline.comnih.gov

A primary antimicrobial mechanism of benzylisoquinoline alkaloids involves compromising the integrity of the bacterial cell wall. The positive charges on these alkaloid structures are thought to interact with the bacterial cell wall, leading to an increase in its permeability. tandfonline.com This disruption of the cell's protective outer layer is a critical step in their antibacterial action. For instance, the aporphine (B1220529) alkaloid roemerine (B1679503) has been shown to increase the cell membrane permeability of Staphylococcus aureus in a concentration-dependent manner. researchgate.net Similarly, some alkaloids, like 8-hydroxyquinoline, possess high lipophilicity, which allows them to penetrate bacterial cell membranes to reach their target sites. mdpi.com This alteration of membrane permeability can lead to a higher influx of the compound into the bacterial cell, enhancing its antimicrobial efficacy. researchgate.net

Beyond disrupting the cell envelope, benzylisoquinoline alkaloids can also inhibit fundamental intracellular processes such as protein and DNA synthesis. tandfonline.comnih.gov The inhibition of protein synthesis can be achieved by targeting various stages of the pathway. mdpi.com For example, some alkaloids are believed to affect proteins like FtsZ, which is crucial for bacterial cell division. tandfonline.com By interfering with the function of such essential proteins, these compounds can halt bacterial growth and proliferation.

Furthermore, these alkaloids can interfere with nucleic acid synthesis. mdpi.com Some have been observed to inhibit plasmid DNA synthesis. tandfonline.com The isoquinoline (B145761) alkaloid chelerythrine, for instance, exhibits strong antibacterial activity by inhibiting both cellular division and nucleic acid synthesis. mdpi.com This dual action on both protein and DNA synthesis underscores the comprehensive antimicrobial strategy of this class of compounds. The addition of a protein synthesis inhibitor has been shown to increase the growth rate of Escherichia coli when in the presence of a DNA synthesis-inhibiting antibiotic, suggesting a complex interplay between these two inhibitory mechanisms. technion.ac.il

Effects on Bacterial Cell Wall Integrity and Permeability

Molecular Mechanisms of Anticancer and Cytotoxic Actions

The anticancer properties of 3-benzylisoquinoline and its analogues are attributed to their ability to interact with cellular macromolecules and modulate critical signaling pathways involved in cancer cell proliferation and survival.

A significant aspect of the anticancer mechanism of these compounds is their interaction with DNA. Benzylisoquinoline alkaloids can bind to DNA, including non-canonical structures like G-quadruplexes (G4). irb.hrnih.gov G-quadruplexes are four-stranded DNA structures found in regions of the genome that are important for regulating gene expression, such as in telomeres and the promoter regions of oncogenes. researchgate.netfrontiersin.org The stabilization of these G4 structures can inhibit the activity of enzymes like telomerase, which is crucial for the immortal phenotype of many cancer cells. nih.gov

Studies on bis-benzyltetrahydroisoquinoline alkaloids like tetrandrine (B1684364), fangchinoline (B191232), and berbamine (B205283) have shown that they can increase the stability of telomeric DNA G-quadruplexes and induce their formation. nih.gov The specific chemical groups on the alkaloid structure, such as hydroxyl and methoxy (B1213986) groups, influence the stability of the G4-ligand complex. nih.gov Similarly, synthetic derivatives of the natural benzylisoquinoline alkaloid palmatine (B190311) have been developed to selectively interact with and stabilize G4 structures. researchgate.net The binding mode often involves end-stacking on the G-tetrads of the quadruplex. irb.hr

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of cellular processes like inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. explorationpub.commdpi.com Several benzylisoquinoline alkaloids have been shown to exert their anticancer effects by modulating this pathway. aacrjournals.orgnih.gov

Noscapine (B1679977), a benzylisoquinoline alkaloid, has been found to suppress both constitutive and inducible NF-κB activation in tumor cells. aacrjournals.orgnih.gov It achieves this by inhibiting the IκB kinase (IKK), which is a key enzyme in the NF-κB activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB inactive in the cytoplasm. aacrjournals.org By suppressing the NF-κB pathway, noscapine can downregulate the expression of various genes involved in cell survival, proliferation, and angiogenesis. aacrjournals.org Similarly, the bisbenzylisoquinoline alkaloid berbamine has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer activities. ijbcp.com

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription, making them important targets for anticancer drugs. biochempeg.comebsco.com Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptotic cell death. biochempeg.com Some benzylisoquinoline analogues have been investigated for their potential to inhibit topoisomerases. While the primary focus has been on other classes of alkaloids like camptothecin, the general principle of targeting these enzymes is a key strategy in cancer chemotherapy. ebsco.comnih.gov Topoisomerase I inhibitors act by trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks. biochempeg.com

In addition to intracellular targets, some compounds can inhibit signaling pathways initiated at the cell surface. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR2 is a validated strategy in cancer therapy. While direct inhibition of VEGFR2 by this compound itself is not as extensively documented as other mechanisms, the modulation of pathways like NF-κB can indirectly affect the expression of angiogenic factors regulated by it.

Induction of Autophagy Modulation

Autophagy is a fundamental cellular process for degrading and recycling cellular components, maintaining homeostasis, and managing cellular quality control. mdpi.com Defects in this pathway are implicated in a variety of diseases. mdpi.com Benzylisoquinoline alkaloids and their analogues have been identified as modulators of this pathway. The modulation can occur through either the induction or inhibition of autophagy, targeting different regulatory components such as specific kinases or phosphatases. researchgate.net

Research on liensinine, a major isoquinoline alkaloid, has shown that it can potently inhibit the late stage of autophagy. tandfonline.com Specifically, it blocks the fusion of autophagosomes with lysosomes, which leads to an accumulation of autophagosomes within the cell. tandfonline.com This inhibitory effect is thought to occur by preventing the recruitment of the protein RAB7A to lysosomes. tandfonline.com Similarly, studies on dimeric benzylisoquinoline alkaloids isolated from Limacia scandens demonstrated their ability to inhibit autophagic flux by blocking the combination of autophagosomes and lysosomes and inhibiting the protein degradation process. researchgate.net

The modulation of autophagy by these compounds is a critical area of investigation. The process of autophagy is initiated by a complex network of proteins, with the ULK1 and class III PI3K complexes playing a central role in mammalian cells. nih.gov The ability of benzylisoquinoline derivatives to interfere with these intricate steps, such as the autophagosome-lysosome fusion, highlights their potential as tools for studying and potentially influencing cellular processes linked to autophagy-related diseases. researchgate.nettandfonline.com For instance, the active components in herbs like Radix isatidis, which include bis-benzylisoquinoline alkaloids like fangchinoline and tetrandrine, are known to interact with pathogens and modulate host responses, with autophagy modulation being a key mechanism. mdpi.com

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase, iNOS)

Benzylisoquinoline alkaloids have demonstrated significant inhibitory effects on various enzymes, playing a crucial role in their biological activities. Key among these are acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS).

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). europeanreview.org Inhibition of AChE is a primary strategy for managing Alzheimer's disease, as it increases acetylcholine levels in the brain. europeanreview.orgresearchgate.net Several isoquinoline alkaloids isolated from Corydalis speciosa have shown dose-dependent inhibition of AChE. researchgate.net Protopine and allocryptopine, in particular, have been identified as potent acetylcholinesterase inhibitors. researchgate.net Studies have also highlighted other benzylisoquinoline alkaloids like palmatine and berberine (B55584) as effective inhibitors of cholinesterase enzymes. researchgate.net The diverse structures of these alkaloids make them promising candidates for developing new AChE inhibitors. researchgate.net

Interactive Table: AChE Inhibition by Isoquinoline Alkaloids from Corydalis speciosa

CompoundIC₅₀ (μM)
Corynoxidine89.0
Protopine16.1
Palmatine5.8
Berberine3.3
Data sourced from a study on acetylcholinesterase inhibitors isolated from the methanolic extract of the aerial parts of Corydalis speciosa. researchgate.net

Inducible Nitric Oxide Synthase (iNOS) Inhibition: The bis-benzylisoquinoline alkaloid tetrandrine has been shown to inhibit the production of nitric oxide (NO) by inhibiting inducible NO synthase (iNOS). amegroups.cn This action is significant as iNOS is involved in inflammatory processes. Tetrandrine's inhibitory effect on iNOS is part of its broader impact on cellular calcium entry pathways and its anti-inflammatory properties. amegroups.cn

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound and its analogues are often mediated through their interaction with various receptors and the subsequent modulation of intracellular signaling pathways. nih.govmdpi.com These pathways are complex networks that control fundamental cellular activities such as cell growth, proliferation, and apoptosis. mdpi.comcellsignal.com

Benzylisoquinoline alkaloids can influence multiple signaling cascades. For example, the alkaloid noscapine has been shown to modulate the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that regulates numerous genes involved in cell survival, proliferation, and inflammation. nih.gov Noscapine inhibits the activation of IκBα kinase (IKK), a critical step for NF-κB activation, thereby suppressing the pathway and sensitizing cells to other therapeutic agents. nih.gov Another example is berberine, which has been reported to suppress the metastatic potential of breast cancer cells by modulating the PI3K/Akt signaling pathway, a key regulator of cell growth and metastasis. acs.org Similarly, the bis-benzylisoquinoline alkaloid tetrandrine has been found to induce apoptosis in colon cancer cells by inactivating PI3K/Akt signaling through the upregulation of TGF-β1. mdpi.com

Dopamine (B1211576) and serotonin (B10506) are crucial neurotransmitters in the central nervous system (CNS) that regulate mood, attention, and motor control. focusmag.ukuq.edu.au Dysfunctional signaling of these neurotransmitters is linked to numerous neurological and psychiatric disorders. nih.govfocusmag.uk Several natural and synthetic benzylisoquinoline derivatives have shown the ability to bind to dopamine and serotonin receptors, often with affinities in the nanomolar to micromolar range. nih.gov

The biogenetic origin of benzylisoquinoline alkaloids from dopamine suggests a natural predisposition for interaction with dopaminergic systems. nih.gov Research has identified numerous benzylisoquinoline alkaloids as ligands for dopamine receptors. For example, menisperdaurine A, a glycosidic benzylisoquinoline alkaloid, acts as a dopamine D₁ receptor antagonist. nih.gov Synthetic derivatives have also been developed; for instance, a compound known as Br-BTHIQ displays a high affinity for the dopamine D₄ receptor. nih.gov The interaction with these receptors is determined by specific structural features of the alkaloids binding to key residues within the receptor's transmembrane domains. ihs-headache.org This engagement with neurotransmitter receptors is a key mechanism behind the observed CNS effects of many benzylisoquinoline compounds. nih.gov

Interactive Table: Dopamine Receptor Binding Affinity of Select Benzylisoquinoline Alkaloids

CompoundReceptor TargetBinding Affinity/Activity
Menisperdaurine AD₁RIC₅₀ = 1.0 μM
Br-BTHIQD₄RKᵢ = 13.8 nM
Br-BTHIQD₃RKᵢ = 197 nM
Br-BTHIQD₂RKᵢ = 286 nM
Data sourced from a review on natural product-inspired dopamine receptor ligands. nih.gov

The opioid system is another significant target for benzylisoquinoline alkaloids. The mu-opioid receptor (MOR) is a primary target for many analgesic drugs. nih.gov Research has shown that certain benzylisoquinoline alkaloids possess a moderate but selective affinity for the MOR. mdpi.com

For instance, alkaloids isolated from Corydalis species, such as corydine (B190833) and corydaline, have been identified as biased MOR agonists through in vitro screening. mdpi.com Competition binding experiments demonstrated that both compounds could displace a significant portion of a radiolabeled MOR agonist, indicating direct interaction with the receptor. mdpi.com While their potency is less than that of reference compounds like DAMGO or morphine, they exhibit unique functional profiles, such as failing to promote β-arrestin 2 recruitment, which differentiates their action from traditional opioids. mdpi.comwikipedia.org The binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor, with lower values indicating a stronger interaction. nih.gov

Interactive Table: Opioid Receptor Binding and Functional Activity of Corydalis Alkaloids

CompoundReceptor TargetBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
CorydineMOR2.82 μM0.51 μM
CorydalineMOR1.23 μM1.50 μM
Data sourced from studies on active principles from Corydalis yanhusuo. mdpi.com

Engagement with Neurotransmitter Receptors (Dopamine, Serotonin)

Antioxidative Mechanisms in Biological Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. academie-sciences.fr This imbalance can lead to damage to key cellular components like lipids, proteins, and DNA. academie-sciences.fr Antioxidants are molecules that can counteract this damage. lgu.edu.pk The antioxidative properties of benzylisoquinoline alkaloids have been a subject of significant research.

The antioxidant capacity of these compounds appears to be closely linked to their chemical structure. Studies comparing aporphines (a class of benzylisoquinoline alkaloids) with benzyltetrahydroisoquinolines have indicated that the presence of a biphenyl (B1667301) system is a more critical determinant of antioxidative capacity than the presence of phenol (B47542) groups. nih.gov For example, the non-phenolic aporphine glaucine (B1671577) showed potent inhibition of protein inactivation induced by free radicals, with an IC₅₀ value comparable to its phenolic counterparts. nih.gov This suggests that the protective effect may stem from a benzylic hydrogen atom located near a nitrogen lone electron pair. nih.gov

Biological systems possess enzymatic and non-enzymatic antioxidant defense systems. lgu.edu.pk Enzymatic antioxidants include superoxide (B77818) dismutase and catalase, which detoxify ROS. academie-sciences.fr Non-enzymatic antioxidants can act as chain breakers, terminating oxidative chain reactions. lgu.edu.pk Benzylisoquinoline alkaloids contribute to the non-enzymatic defense, acting as free radical scavengers and protecting biological molecules from oxidative damage. nih.gov

Structure Activity Relationship Sar Studies of Benzylisoquinoline Scaffolds

Correlating Structural Modifications with Biological Potency

SAR studies on benzylisoquinoline derivatives have revealed critical correlations between structural modifications and biological potency. For instance, in a series of 1-substituted 3,4-dihydroisoquinolines evaluated for their cytotoxic activity against the leukemia L1210 cell line, specific structural features were identified as essential for high potency. acs.org The presence of an α-ketoimine moiety was found to be necessary for potent antiproliferative activity, with 1-benzoyl-3,4-dihydroisoquinolines showing significantly higher cytotoxicity than their 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline counterparts. acs.org

Furthermore, the substitution pattern on the isoquinoline (B145761) core plays a vital role. A hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position was found to be important for cytotoxicity. acs.org Regarding the benzoyl moiety, unsubstituted or 3'-monosubstituted compounds were generally more potent. acs.org

In the context of anti-HIV activity, studies on coclaurine (B195748) analogs have demonstrated the importance of the benzylisoquinoline scaffold. nih.gov Both (+)-1(R)-Coclaurine and (-)-1(S)-norcoclaurine exhibit potent anti-HIV activity. nih.gov Further SAR studies on related benzylisoquinoline, aporphine (B1220529), and bisbenzylisoquinoline alkaloids have identified compounds like liensinine, negferine, and isoliensinine (B150267) as having significant anti-HIV activities, highlighting the potential for developing new anti-AIDS agents from this class of compounds. nih.gov

The following table summarizes the cytotoxic activity of selected 1-benzoyl-3,4-dihydroisoquinoline derivatives, illustrating the impact of substitutions on their potency.

CompoundSubstitution at C-6Substitution on Benzoyl RingIC50 (µM) against L1210
1 HUnsubstituted< 5
6 OCH3Unsubstituted< 5
8 OCH2PhUnsubstituted< 5
9 OCH2CH=CH2Unsubstituted< 5
11 ClUnsubstituted< 5
13 OCH2Ph4'-OCH3< 5
19 OCH33'-Cl< 5
20 OCH2Ph3'-Cl< 5
21 OCH2CH=CH23'-Cl< 5
22 Cl3'-Cl< 5
34 OCH3(Phenyl instead of Benzoyl)> 5
40 OCH3(Alkyl instead of Benzoyl)> 5

Data sourced from a study on benzoyldihydroisoquinolines and related 1-substituted isoquinolines. acs.org

Identification of Pharmacophoric Requirements for Specific Activities

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. dovepress.comnih.gov For the benzylisoquinoline scaffold, pharmacophore models have been developed to understand the requirements for various activities, including antimalarial and calcium channel blocking effects. google.comlew.ro

A pharmacophore model for antimalarial activity, based on indolo[2,1-b]quinazoline-6,12-dione analogues, was characterized by two hydrogen bond acceptor (lipid) functions and two hydrophobic (aromatic) functions. google.com This model was cross-validated with a test set of compounds, demonstrating its predictive power. google.com While not directly on 3-benzylisoquinolines, this highlights the general approach of using pharmacophore models to define key interaction points.

In the case of bisbenzylisoquinoline alkaloids as calcium channel blockers, studies have identified crucial pharmacophoric characteristics. lew.ro A model derived from diltiazem-like derivatives pointed to three key features: two aromatic ring systems at a specific distance, a basic side chain, and a 4'-methoxy moiety. lew.ro Subsequent investigations on non-diltiazem-like bisbenzylisoquinoline derivatives aimed to align their molecular features with these postulated pharmacophoric requirements. lew.ro

The development of selective potential ligands for dopamine (B1211576) and serotonin (B10506) receptors has also benefited from pharmacophore modeling of benzylisoquinoline derivatives. eurekaselect.com These models help to identify the key structural features responsible for affinity and selectivity towards these important central nervous system targets. eurekaselect.com

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of benzylisoquinoline alkaloids. malariaworld.orgnumberanalytics.com The chiral nature of many of these compounds means that different stereoisomers can exhibit significantly different potencies and interactions with biological targets. khanacademy.org

For instance, in the context of neuromuscular blocking agents, the stereochemistry of the benzylisoquinolinium head is critical. Cisatracurium, with its R-R cis conformation, demonstrates increased potency and reduced side effects. oup.com Similarly, d-tubocurarine is 20 times more potent than its l-isomer. oup.com The stereoisomers of mivacurium (B34715) (trans-trans, trans-cis, and cis-cis) also show differences in their pharmacokinetic profiles. oup.com

In the biosynthesis of benzylisoquinoline alkaloids, enzymes often exhibit strict stereoselectivity. oup.com For example, (S)-norcoclaurine synthase (NCS) catalyzes the formation of only the (S)-configured product. oup.com However, some downstream enzymes can act on both (R)- and (S)-isomers. mdpi.com The stereospecificity of these enzymes is a key determinant of the final alkaloid profile in a plant. mdpi.com

The table below provides examples of how stereochemistry influences the biological activity of certain benzylisoquinoline-related compounds.

CompoundStereochemistryBiological Activity/Property
d-tubocurarined-isomer20x more potent as a neuromuscular blocker than the l-isomer. oup.com
CisatracuriumR-R cis conformationIncreased potency and reduced side effects as a neuromuscular blocker. oup.com
Mivacuriumtrans-trans, trans-cisFavorable isomers for neuromuscular blockade. oup.com
Coclaurine(+)-1(R) and (-)-1(S)Both show potent anti-HIV activity. nih.gov
RotundineL-rotundineActive antagonist at a schistosome 5-HT receptor, while D-rotundine is inactive. nih.gov

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups on the benzylisoquinoline scaffold is a key strategy in SAR studies to alter and optimize biological activity. oup.comnih.gov These modifications can influence properties such as hydrophobicity, electronic distribution, and steric hindrance, thereby affecting how the molecule interacts with its biological target. nih.gov

Methylation is a common functional group modification in benzylisoquinoline alkaloids, and it can have a significant impact on their chemical properties and biological activity. frontiersin.orgnih.gov The addition of methyl groups can alter a molecule's hydrophobicity and its ability to be recognized by enzymes and receptors. nih.govresearchgate.net For example, in the biosynthesis of papaverine, a series of O-methylations are required. frontiersin.org The enzymes responsible for these methylations, O-methyltransferases (OMTs), often exhibit regiospecificity, adding methyl groups to specific hydroxyl positions on the benzylisoquinoline core. frontiersin.orgoup.com

In the development of cytotoxic 1-benzoyl-3,4-dihydroisoquinolines, the presence and position of various functional groups were found to be critical. acs.org As mentioned earlier, an α-ketoimine moiety was essential for potent activity. acs.org Furthermore, hydrophobic groups at the C-6 position, such as benzyloxy or alkyloxy groups, were important for cytotoxicity. acs.org The nature and position of substituents on the benzoyl ring also influenced potency, with unsubstituted and 3'-monosubstituted compounds being generally more active. acs.org

Structural modifications of the protoberberine alkaloid berberine (B55584), which has a benzylisoquinoline core, have been extensively studied to improve its DNA binding activity and bioavailability. nih.gov These modifications often involve the addition or alteration of functional groups to enhance its pharmacological profile. nih.gov

The following table illustrates the effect of functional group modifications on the anti-HIV activity of some benzylisoquinoline and related alkaloids.

CompoundClassKey Functional GroupsEC50 (µg/mL)
(+)-1(R)-CoclaurineBenzylisoquinoline0.8
(-)-1(S)-NorcoclaurineBenzylisoquinoline<0.8
NuciferineAporphine0.8
LiensinineBisbenzylisoquinoline<0.8
NegferineBisbenzylisoquinoline<0.8
IsoliensinineBisbenzylisoquinoline<0.8

Data sourced from a study on anti-HIV benzylisoquinoline alkaloids and flavonoids. nih.gov

Advanced Analytical and Computational Methodologies in Benzylisoquinoline Research

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The unambiguous structural determination of complex 3-benzylisoquinoline derivatives relies heavily on the application of advanced spectroscopic techniques. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy are indispensable tools in this regard.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a powerful technique for determining the elemental composition of new benzylisoquinoline alkaloids. nih.gov This method provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. For instance, the molecular formula of limaciascadine C was determined as C₃₄H₃₀N₂O₇ based on a protonated molecular ion peak in its HR-ESIMS spectrum. mdpi.com Similarly, the molecular formula for (-)-zishenine was established as C₂₁H₂₇NO₄ through HR-ESI-MS. scivisionpub.com

Tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-MS/MS), are instrumental in elucidating the fragmentation patterns of these alkaloids. maxapress.commdpi.comresearchgate.net These patterns provide valuable structural information, such as the nature and position of substituents on the benzylisoquinoline core. mdpi.comscielo.br For example, the loss of specific fragments can indicate the presence of methoxy (B1213986) groups, hydroxyl groups, or the type of substitution on the nitrogen atom. mdpi.comsci-hub.se Characteristic fragment ions can help differentiate between various subclasses of benzylisoquinoline alkaloids. mdpi.comfrontiersin.org The fragmentation behavior, such as the cleavage between C-1 and C-1a, is a key indicator for identifying benzylisoquinoline structures. mdpi.com

A study on the bark of Magnolia officinalis utilized HPLC-ESI-MSn to identify a total of 23 alkaloids, including eight benzylisoquinolines, by analyzing their characteristic fragmentation patterns. mdpi.com This highlights the efficiency of MS-based techniques in the rapid dereplication and characterization of alkaloids in complex plant extracts. rsc.org

Table 1: Application of HR-ESIMS in the Characterization of Benzylisoquinoline Derivatives

CompoundMolecular FormulaKey HR-ESIMS FindingsReference
Limaciascadine CC₃₄H₃₀N₂O₇Determined from the protonated molecular ion [M+H]⁺. mdpi.com
(-)-ZishenineC₂₁H₂₇NO₄Deduced from the [M+Na]⁺ adduct. scivisionpub.com
(6,7-dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanoneC₂₀H₁₉NO₄Established from the molecular ion peak. nih.gov
1-(4-hydroxybenzyl)-6,7-methylenedioxy-2-methylisoquinoliniumC₁₈H₁₆NO₃⁺Determined through HRESIMS analysis. acs.org

Multi-dimensional NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) experiments, are essential for the complete structural elucidation and stereochemical assignment of this compound derivatives. nih.govscivisionpub.comacs.org These techniques allow for the precise determination of the connectivity of atoms and the spatial arrangement of substituents.

For example, in the structural elucidation of (-)-zishenine, ¹H NMR identified characteristic signals for the aromatic protons, N-methyl group, and methoxy groups. scivisionpub.com 2D NMR experiments like COSY confirmed the correlations between adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) established long-range correlations, helping to piece together the carbon skeleton. nih.govscivisionpub.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the relative stereochemistry by identifying protons that are close in space. scivisionpub.comacs.org

The chemical shifts in ¹³C NMR spectra provide valuable information about the carbon framework and the nature of attached functional groups. nih.govacs.org For instance, the presence of a carbonyl group in a derivative was confirmed by a characteristic signal in the ¹³C NMR spectrum. mdpi.com The complete assignment of ¹H and ¹³C NMR data is a prerequisite for the unambiguous identification of new benzylisoquinoline alkaloids. nih.gov

Table 2: Role of Multi-dimensional NMR in Structural Elucidation

NMR TechniqueInformation ProvidedExample ApplicationReference
¹H NMRProvides information on the proton environment, including chemical shifts and coupling constants.Identification of aromatic, methoxy, and N-methyl protons in benzylisoquinoline alkaloids. nih.govscivisionpub.com
¹³C NMRReveals the carbon skeleton and the presence of functional groups like carbonyls.Confirmed a ketone functionality in limaciascadine C. mdpi.com nih.govmdpi.com
COSYEstablishes proton-proton coupling networks, identifying adjacent protons.Confirmed correlations between protons in the isoquinoline (B145761) and benzyl (B1604629) rings. scivisionpub.comacs.org
HSQCCorrelates protons directly to the carbons they are attached to.Assignment of protonated carbons in the benzylisoquinoline scaffold. acs.org
HMBCShows long-range correlations between protons and carbons, aiding in skeletal assembly.Correlated a methyl singlet to specific carbons to confirm its attachment point. nih.gov nih.govacs.org
NOESY/ROESYIdentifies through-space correlations between protons, crucial for stereochemical analysis.Determined the relative configuration of substituents. mdpi.com mdpi.comscivisionpub.com

High-Resolution Mass Spectrometry (HR-ESIMS)

Computational Chemistry and Molecular Modeling Applications

Computational methods have become indispensable in modern drug discovery and the study of bioactive molecules like 3-benzylisoquinolines. mdpi.com These approaches complement experimental data by providing insights into molecular interactions, conformational preferences, and structure-activity relationships.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. openaccessjournals.comnih.govarxiv.org This method is crucial for identifying potential biological targets for benzylisoquinoline alkaloids and for understanding the structural basis of their activity. frontiersin.org

The process involves generating a variety of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the strength of the interaction. nih.gov For example, a molecular docking study of the bisbenzylisoquinoline alkaloid chondrofolinol against several protein targets of Leishmania identified key intermolecular interactions, such as hydrogen bonding, with specific amino acid residues in the active site. frontiersin.org Another study used molecular docking to screen a database of benzylisoquinoline alkaloids against the main protease of SARS-CoV-2, revealing potential inhibitory interactions. nih.gov

The accuracy of molecular docking can be enhanced by using a flexible-ligand model and defining a sufficiently large search space around the binding site. frontiersin.org Validation of the docking protocol is often performed by re-docking a co-crystallized ligand to ensure the method can reproduce the experimentally observed binding mode. frontiersin.org

Table 3: Examples of Molecular Docking Studies with Benzylisoquinoline Alkaloids

Alkaloid ClassTarget ProteinKey FindingsReference
BisbenzylisoquinolineLeishmania UGPase, OPBIdentified key hydrogen bonding and hydrophobic interactions within the active sites. frontiersin.org
BenzylisoquinolineSARS-CoV-2 Main Protease (Mpro)Screened for potential inhibitors and identified binding interactions with catalytic residues. nih.gov

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. mdpi.comnih.gov This technique is particularly valuable for understanding how benzylisoquinoline derivatives behave in a biological environment, such as in solution or when bound to a receptor. nih.govchemrxiv.org

MD simulations start with an initial structure, often obtained from molecular docking or experimental methods, and then calculate the forces between atoms and their subsequent movements over a defined period. mdpi.combiorxiv.org This allows for the exploration of the conformational landscape of a molecule and the identification of stable conformations. nih.govchemrxiv.org For instance, MD simulations of a benzylisoquinoline alkaloid complexed with the SARS-CoV-2 main protease were used to assess the stability of the ligand-protein interactions over a 100-nanosecond timescale. nih.gov

Analysis of the MD trajectory can reveal important information about the flexibility of different parts of the molecule and the persistence of intermolecular interactions, such as hydrogen bonds. mdpi.comnih.gov Techniques like Principal Component Analysis (PCA) can be applied to the trajectory data to identify the major collective motions of the system. nih.gov

Table 4: Applications of Molecular Dynamics Simulations in Benzylisoquinoline Research

System StudiedSimulation TimeKey Insights GainedReference
Benzylisoquinoline alkaloid-Mpro complex100 nsAssessed the stability of the complex and analyzed hydrogen bond distances. nih.gov
Catalytically active peptides20 nsInvestigated conformational flexibility and the influence of temperature. nih.gov
Protein-ligand complexesVariesAnalyzed the stability of hydrogen bonds and dynamic features of the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. mdpi.comnih.gov

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that encode their structural and physicochemical properties, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. mdpi.commdpi.com The resulting model is an equation that relates the descriptors to the biological activity. wikipedia.org

For a QSAR model to be reliable, it must be rigorously validated. mdpi.com This typically involves splitting the data into a training set (to build the model) and a test set (to evaluate its predictive power). mdpi.com Statistical parameters such as the correlation coefficient (r²) are used to assess the quality of the model. nih.gov While specific QSAR studies focusing solely on this compound are not detailed in the provided context, the principles of QSAR are widely applicable to this class of compounds for predicting various activities. nih.gov

Virtual Screening for Potential Bioactive Analogues

Virtual screening has emerged as a powerful and cost-effective strategy in drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. researchgate.net This in silico approach utilizes computational methods to predict the interaction between small molecules and a biological target, thereby prioritizing candidates for experimental testing. The process typically involves either ligand-based or structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules to identify new compounds with similar properties, often through pharmacophore modeling. brieflands.com Structure-based virtual screening (SBVS), on the other hand, uses the three-dimensional structure of the target protein to dock potential ligands and estimate their binding affinity. nih.gov

In the context of this compound research, virtual screening has been instrumental in exploring the vast chemical space of its analogues for various therapeutic applications. For instance, computational studies have been employed to discover novel neuromuscular blocking agents (NMBAs) from derivatives of benzylisoquinoline. nih.govnih.gov These studies often combine pharmacophore modeling with molecular docking to identify compounds that fit the structural and electronic requirements for binding to specific receptors, such as the nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

A typical virtual screening workflow for identifying bioactive this compound analogues might involve:

Library Preparation: Assembling a database of diverse this compound derivatives.

Pharmacophore Modeling: Generating a 3D pharmacophore model based on known active compounds. This model defines the essential steric and electronic features required for bioactivity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. frontiersin.orgdergipark.org.tr

Virtual Screening: Using the pharmacophore model as a filter to screen the compound library, selecting only those molecules that match the pharmacophoric features.

Molecular Docking: Docking the filtered "hit" compounds into the binding site of a target protein to predict their binding mode and affinity. mdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds to assess their drug-likeness. dovepress.com

The results of such a screening can be tabulated to compare the predicted binding affinities and other properties of the lead compounds. For example, a study investigating potential antibacterial agents based on the this compound scaffold might yield a table similar to the one below, comparing the docking scores of different analogues against a bacterial protein target like DNA gyrase. dovepress.comrsc.org

Compound IDThis compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
BZI-001 3-(4-methoxybenzyl)isoquinolineS. aureus DNA Gyrase-8.5Asp-73, Gly-77
BZI-002 3-(3,4-dihydroxybenzyl)isoquinolineS. aureus DNA Gyrase-9.2Asp-73, Arg-76, Thr-167
BZI-003 3-benzyl-6,7-dimethoxyisoquinolineS. aureus DNA Gyrase-8.9Asp-73, Gly-77, Ala-92
BZI-004 3-(4-chlorobenzyl)isoquinolineS. aureus DNA Gyrase-7.8Asp-73, Val-120

This table is for illustrative purposes and does not represent actual experimental data.

Through these computational approaches, researchers can efficiently identify promising this compound analogues for further synthesis and biological evaluation, significantly accelerating the pace of drug discovery. researchgate.net

Omics-based Approaches in Elucidating Benzylisoquinoline Metabolism

The biosynthesis of benzylisoquinoline alkaloids in plants is a complex process involving numerous enzymatic steps and intricate regulatory networks. nih.govoup.com The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to dissect these pathways. nih.govoup.com These high-throughput approaches provide a global view of the molecules and processes within a biological system, enabling the discovery of new genes, enzymes, and metabolic intermediates. nih.govoup.com

Transcriptomics has been widely used to identify candidate genes involved in BIA biosynthesis. By comparing the transcriptomes of different plant tissues or species with varying BIA profiles, researchers can pinpoint genes that are co-expressed with known pathway genes. researchgate.netfrontiersin.org For example, full-length transcriptome sequencing in plants like Sinomenium acutum has led to the identification of candidate genes for the biosynthesis of specific BIAs, such as sinomenine (B1681799) and tetrahydropalmatine. frontiersin.orgfrontiersin.org This approach has been crucial in discovering novel enzymes and understanding the transcriptional regulation of the pathway. oup.com

Proteomics , the large-scale study of proteins, provides a direct link between gene expression and enzyme function. By analyzing the proteome of BIA-producing plant cells, scientists can identify the enzymes present and quantify their abundance. frontiersin.orgmdpi.com This has been particularly useful for characterizing post-translational modifications and understanding the subcellular localization of biosynthetic enzymes. frontiersin.org Proteomic studies have helped to identify key enzyme classes involved in BIA metabolism, including methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases. mdpi.comoup.com

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological sample. This powerful tool allows for the identification and quantification of known and novel BIAs, providing a snapshot of the metabolic state of the organism. frontiersin.org Metabolomic profiling has been instrumental in identifying branch-point intermediates like (S)-reticuline and tracing the flow of metabolites through different biosynthetic branches. oup.com When combined with transcriptomics and proteomics, metabolomics can establish clear correlations between gene expression, enzyme activity, and the production of specific alkaloids. frontiersin.org

These omics approaches have been particularly transformative in the field of synthetic biology. By identifying the complete set of genes and enzymes required for BIA biosynthesis, researchers have successfully engineered microorganisms like yeast (Saccharomyces cerevisiae) to produce valuable BIAs from simple sugars. oup.comoup.comnih.govbiorxiv.org This involves introducing the plant-derived biosynthetic genes into the microbial host and optimizing their expression to maximize product yield. nih.gov

The key enzymes in the central benzylisoquinoline biosynthetic pathway, many of which were identified or characterized using omics data, are summarized below.

EnzymeAbbreviationFunctionEnzyme Class
Norcoclaurine synthaseNCSCatalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. oup.comPR10/Bet v1 family
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine.O-Methyltransferase
Coclaurine (B195748) N-methyltransferaseCNMTMethylates the secondary amine of (S)-coclaurine.N-Methyltransferase
N-methylcoclaurine 3'-hydroxylaseNMCHA cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.Cytochrome P450
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form (S)-reticuline. frontiersin.orgO-Methyltransferase
Reticuline epimerase/Salutaridine synthaseREPI/STORRConverts (S)-reticuline to (R)-reticuline, a key step in morphinan (B1239233) alkaloid biosynthesis. frontiersin.orgFAD-dependent oxidase
Berberine (B55584) bridge enzymeBBECatalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge. oup.comFAD-dependent oxidase

The integration of these omics methodologies provides a holistic understanding of BIA metabolism, from gene to metabolite. nih.govnih.gov This knowledge is not only fundamental to plant biochemistry but also provides the essential tools for the metabolic engineering of microorganisms for the sustainable production of medicinally important benzylisoquinoline alkaloids. oup.com

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Lead Compounds from Benzylisoquinoline Scaffolds

The inherent structural diversity and potent pharmacological activities of benzylisoquinoline alkaloids (BIAs) make them a rich source for the discovery of new therapeutic agents. oup.commaxapress.com Scientists are leveraging the unique 3-benzylisoquinoline core to design and synthesize novel lead compounds with enhanced efficacy and selectivity against a range of diseases.

One promising area of research involves the chemical modification of existing BIA structures to create derivatives with improved pharmacological profiles. For instance, the bis-benzylisoquinoline alkaloid tetrandrine (B1684364) has been shown to possess a broad spectrum of cellular actions, and chemical modifications of this lead compound may lead to the development of more selective and potent drugs. amegroups.cn Similarly, the isolation of new isoquinoline (B145761) alkaloids, such as bersavine, muraricine, and berbostrejdine from Berberis vulgaris, has provided new chemical entities for investigation as potential treatments for conditions like Alzheimer's disease. acs.org

Researchers are also exploring the potential of BIAs as anticancer agents. For example, the 7-hydroxylated pavine (B1216701) alkaloid (-)-neocaryachine, isolated from Cryptocarya laevigata, has demonstrated strong antiproliferative activity against various tumor cell lines. mdpi.com Furthermore, a novel 3,9-substituted α-carboline derivative has shown significant cytotoxicity against several human cancer cell lines, highlighting the potential of this scaffold in oncology. mdpi.com The development of these novel compounds underscores the vast therapeutic potential that lies within the benzylisoquinoline framework.

Advancements in Sustainable and Efficient Production of Benzylisoquinoline Alkaloids

The traditional extraction of BIAs from plant sources is often inefficient and unsustainable, characterized by low yields and significant environmental impact. nih.govfrontiersin.orgmdpi.com To address these challenges, researchers are increasingly turning to synthetic biology and biocatalysis to develop green and scalable methods for BIA production. mdpi.commpg.deresearchgate.net

A major focus is the heterologous reconstruction of BIA biosynthetic pathways in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae (yeast). frontiersin.orgacs.orgnih.gov This approach offers a more cost-effective and sustainable alternative to plant extraction and chemical synthesis. chalmers.sebohrium.com Significant progress has been made in engineering these microorganisms to produce key BIA intermediates, such as (S)-reticuline, and even more complex downstream alkaloids. biorxiv.orgpnas.org For example, researchers have successfully synthesized (S)-reticuline from dopamine (B1211576) in E. coli and have used cocultures of engineered E. coli and yeast to produce aporphine (B1220529) and protoberberine alkaloids. pnas.org

Recent breakthroughs include the development of a new pathway in yeast that improves the yield and selectivity of (S)-reticuline production, achieving titers of 4.8 g/L. biorxiv.org This represents a significant step towards the commercial-scale microbial production of BIAs. biorxiv.org Furthermore, the use of biocatalytic cascades, which employ a series of enzymatic reactions, is being explored to synthesize a diverse range of BIAs from simple starting materials like p-coumaric acid derivatives and dopamine. researchgate.net These advancements not only promise a more sustainable supply of known BIAs but also open the door to the production of novel, "unnatural" alkaloids with potentially new therapeutic properties. researchgate.net

Production StrategyHost OrganismKey AchievementsReference
Heterologous BiosynthesisEscherichia coli & Saccharomyces cerevisiaeProduction of (S)-reticuline, magnoflorine (B1675912), and scoulerine (B1208951). pnas.org
Microbial FermentationSaccharomyces cerevisiaeAchieved 4.8 g/L of (S)-reticuline. biorxiv.org
Biocatalytic CascadesNot specifiedSynthesis of 15 different BIAs with high enantioselectivity. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

While the therapeutic effects of many BIAs are well-documented, a deeper understanding of their molecular mechanisms of action is crucial for developing more targeted and effective drugs. Researchers are actively investigating the interactions of this compound derivatives with various biological targets to uncover new therapeutic applications and refine existing ones.

For instance, studies on the bis-benzylisoquinoline alkaloid tetrandrine have revealed its ability to inhibit multiple Ca2+ entry pathways, including L-type and T-type calcium channels, which contributes to its vasodilatory and antihypertensive effects. amegroups.cn Papaverine, another prominent BIA, is known to inhibit phosphodiesterases, leading to increased intracellular levels of cAMP and cGMP and subsequent smooth muscle relaxation. mdpi.com

The exploration of new biological targets is also a key focus. Some BIAs have been identified as ligands for dopamine receptors, suggesting their potential in treating neurological and psychiatric disorders. acs.org The alkaloid (-)-neocaryachine has been shown to have antiproliferative activity, and further investigation into its mechanism could lead to new cancer therapies. mdpi.com Additionally, some BIAs, such as tubocurarine, act as antagonists at nicotinic acetylcholine (B1216132) receptors, a mechanism that has been exploited for muscle relaxation. drugbank.com The identification of these and other novel biological targets will continue to expand the therapeutic landscape for benzylisoquinoline-based compounds.

CompoundBiological Target/MechanismPotential Therapeutic ApplicationReference
TetrandrineInhibition of Ca2+ channelsAntihypertensive amegroups.cn
PapaverineInhibition of phosphodiesterasesVasodilator mdpi.com
Various BIAsDopamine receptor ligandsNeurological disorders acs.org
(-)-NeocaryachineAntiproliferative activityAnticancer mdpi.com
TubocurarineNicotinic acetylcholine receptor antagonistMuscle relaxant drugbank.com

Integration of Artificial Intelligence and Machine Learning in Benzylisoquinoline Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the study of benzylisoquinoline alkaloids is no exception. These powerful computational tools are being integrated into various stages of the research and development pipeline to accelerate the identification of new drug candidates, predict their properties, and optimize their development. scielo.braccscience.com

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds from natural product libraries. core.ac.ukfrontiersin.org This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening methods. scielo.br For example, AI can be used to predict the bioactivity, toxicity, and pharmacokinetic properties of novel this compound derivatives before they are even synthesized. mdpi.com

Furthermore, generative AI models can design entirely new molecules with desired therapeutic properties from scratch. accscience.com This capability opens up new avenues for creating novel BIA-based drugs with enhanced efficacy and fewer side effects. Machine learning can also be employed to elucidate complex biological pathways and identify new drug targets, providing a deeper understanding of how these compounds exert their therapeutic effects. frontiersin.org While still an emerging area, the integration of AI and ML holds immense promise for unlocking the full therapeutic potential of the this compound scaffold and accelerating the development of the next generation of medicines. mdpi.com

Q & A

Q. Advanced

  • Figures : Limit chemical structures in graphical abstracts to 2–3 representative compounds .
  • Data tables : Include NMR shifts (¹H/¹³C), HPLC purity, and elemental analysis.
  • Reproducibility : Provide detailed protocols for microwave settings and purification steps .
  • Discussion : Address deviations from prior work (e.g., lower yields in non-microwave methods) .

How should a literature review be structured to identify gaps in this compound research effectively?

Q. Basic

  • Keyword search : Use terms like "this compound synthesis" and "pharmacological activity" across PubMed and SciFinder.
  • Historical analysis : Track evolution from classical alkaloid isolation to modern domino reactions .
  • Gap identification : Note underexplored areas (e.g., neuropharmacological effects or in vivo pharmacokinetics) .

In spectroscopic characterization of this compound derivatives, how can researchers address challenges in data interpretation to ensure structural accuracy?

Q. Advanced

  • NMR ambiguity : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Crystallography : Validate tautomeric forms via X-ray diffraction, especially for quaternary salts .
  • Comparative analysis : Cross-reference IR and MS data with published spectra of analogous compounds .

What strategies can be employed to enhance the reproducibility of this compound synthesis protocols across different laboratory settings?

Q. Advanced

  • Parameter standardization : Document exact microwave power, solvent batch, and stirring rates .
  • Inter-lab validation : Collaborate with independent labs to test protocol robustness.
  • Error logging : Report common pitfalls (e.g., propargyl aldehyde decomposition at >250 W) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.